Cepacin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cepacin B is a natural product found in Burkholderia cepacia with data available.

Applications De Recherche Scientifique

Antimicrobial Properties

Cepacin B is recognized for its significant antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that it exhibits excellent efficacy against staphylococci, with a minimum inhibitory concentration (MIC) of less than 0.05 micrograms/ml, and it also shows activity against some Gram-negative organisms, albeit at higher MIC values ranging from 0.1 to over 50 micrograms/ml .

Comparative Antimicrobial Activity

| Microorganism | This compound MIC (µg/ml) | Notes |

|---|---|---|

| Staphylococcus aureus | <0.05 | Excellent activity |

| Enterococcus faecalis | <0.1 | Moderate activity |

| Gram-negative organisms | >0.1 to >50 | Variable activity |

This broad spectrum of activity makes this compound a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance.

Biocontrol Applications

The biocontrol potential of this compound has been extensively studied, especially in agricultural contexts. Burkholderia ambifaria strains that produce this compound have been shown to effectively inhibit the plant pathogen Pythium ultimum, which causes damping-off disease in crops like peas (Pisum sativum). In experimental setups, the application of Cepacin-producing strains as seed coatings significantly improved plant survival rates compared to non-producing mutants .

Case Study: Damping-off Disease Control

In a study assessing the efficacy of B. ambifaria as a biopesticide:

- Experimental Setup : Seeds were coated with either wild-type B. ambifaria or a cepacin mutant.

- Results : The wild-type strain provided over 50% protection against damping-off disease, while the cepacin mutant showed less than 10% survival rates .

This demonstrates the critical role that this compound plays in the biocontrol mechanisms of B. ambifaria, establishing it as a valuable tool for sustainable agriculture.

Future Prospects and Research Directions

Given the increasing need for environmentally friendly pest control methods and effective antimicrobial agents, further research into this compound's mechanisms of action and potential applications is warranted. Future studies could focus on:

- Mechanistic Studies : Understanding how this compound interacts with microbial targets at the molecular level.

- Field Trials : Conducting extensive field trials to assess its effectiveness and safety in real agricultural settings.

- Formulation Development : Creating formulations that enhance the stability and delivery of this compound in agricultural applications.

Propriétés

Numéro CAS |

91682-94-9 |

|---|---|

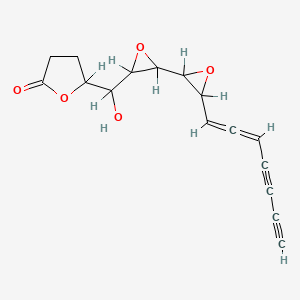

Formule moléculaire |

C16H14O5 |

Poids moléculaire |

286.28 g/mol |

InChI |

InChI=1S/C16H14O5/c1-2-3-4-5-6-7-11-14(20-11)16-15(21-16)13(18)10-8-9-12(17)19-10/h1,5,7,10-11,13-16,18H,8-9H2 |

Clé InChI |

JMBCDSUOYMQCGL-UHFFFAOYSA-N |

SMILES |

C#CC#CC=C=CC1C(O1)C2C(O2)C(C3CCC(=O)O3)O |

SMILES canonique |

C#CC#CC=C=CC1C(O1)C2C(O2)C(C3CCC(=O)O3)O |

Synonymes |

cepacin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.